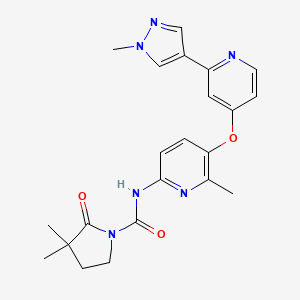
RyRs activator 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RyRs activator 3, also known as compound A4, is a chemical compound that serves as an effective insecticide. It is particularly potent against the diamondback moths, M. separata and P. xylostella, with an LC50 value of 3.27 mg/L . The compound works by binding to the ryanodine receptor, which increases cytoplasmic calcium ion concentration, resulting in biological toxicity .
Métodos De Preparación
The preparation of RyRs activator 3 involves synthetic routes that include the use of N-Pyridylpyrazole amide derivatives containing 4,5-Dihydroisoxazole amide . The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . Industrial production methods for this compound are not widely documented, but custom synthesis services are available for research purposes .
Análisis De Reacciones Químicas
RyRs activator 3 undergoes various chemical reactions, primarily involving its interaction with the ryanodine receptor. The compound can bind to the receptor, increasing cytoplasmic calcium ion concentration and producing biological toxicity . Common reagents and conditions used in these reactions include the use of calcium channels and other ion channels . The major products formed from these reactions are typically related to the disruption of calcium ion homeostasis within the target organisms .
Aplicaciones Científicas De Investigación
RyRs activator 3 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of calcium ion release and regulation . In biology, it is employed to investigate the role of ryanodine receptors in various physiological processes, including muscle contraction and synaptic plasticity . In medicine, the compound is being explored as a potential treatment target for neurodegenerative diseases due to its ability to modulate calcium ion homeostasis . In the industry, this compound is used as an insecticide to control pest populations .
Mecanismo De Acción
The mechanism of action of RyRs activator 3 involves its binding to the ryanodine receptor, a large homotetrameric calcium ion release channel localized to the sarcoplasmic reticulum . By binding to this receptor, the compound increases the concentration of cytoplasmic calcium ions, leading to biological toxicity in the target organisms . This mechanism is crucial for its effectiveness as an insecticide and its potential therapeutic applications in medicine .
Comparación Con Compuestos Similares
RyRs activator 3 is unique in its high potency and specificity for the ryanodine receptor. Similar compounds include other ryanodine receptor activators and inhibitors, such as dantrolene and caffeine .
Propiedades
Fórmula molecular |
C23H19BrCl2N6O3 |
|---|---|
Peso molecular |
578.2 g/mol |
Nombre IUPAC |
3-[2-[[5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl]amino]-5-chloro-3-methylphenyl]-N-cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C23H19BrCl2N6O3/c1-11-7-12(25)8-14(16-9-18(35-31-16)23(34)28-13-4-5-13)20(11)29-22(33)17-10-19(24)30-32(17)21-15(26)3-2-6-27-21/h2-3,6-8,10,13,18H,4-5,9H2,1H3,(H,28,34)(H,29,33) |
Clave InChI |
IRIBEVXVZJQDMN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C4=NOC(C4)C(=O)NC5CC5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide](/img/structure/B12375322.png)
![2-azido-N-[(2R,4R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12375325.png)
